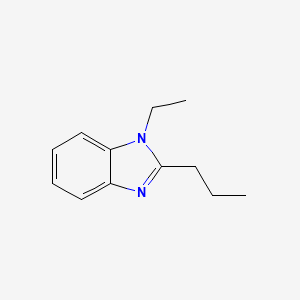

1H-Benzimidazole,1-ethyl-2-propyl-(9CI)

Description

Contextualization within Advanced Heterocyclic Chemistry

Historical Development and Contemporary Significance of Benzimidazole (B57391) Scaffolds in Chemical Research

The journey of the benzimidazole scaffold began in the late 19th century and has been a subject of continuous study for over a hundred years. nih.govresearchgate.net A pivotal moment in its history was the discovery that 5,6-dimethylbenzimidazole (B1208971) is a fundamental component of vitamin B12. nih.gov This biological link spurred immense interest in the scaffold. nih.gov Early synthetic work, such as the Phillips-Ladenburg reaction which involves condensing an o-phenylenediamine (B120857) with a carboxylic acid, laid the groundwork for accessing a vast array of derivatives. adichemistry.comcolab.wssemanticscholar.org

Today, the benzimidazole nucleus is recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of pharmacologically active agents. nih.gov Its derivatives have found applications across diverse therapeutic areas, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. nih.govnih.govijpsjournal.com This wide range of biological activity has cemented the benzimidazole scaffold as a cornerstone in modern drug discovery and development. ijarsct.co.inresearchgate.net

| Milestone | Year/Period | Significance |

| First Synthesis | 1870s | Initial preparation of the core benzimidazole structure. |

| Woolley's Hypothesis | 1944 | Postulated that benzimidazoles, as purine (B94841) analogs, could have biological applications. nih.govijarsct.co.in |

| Vitamin B12 Component | 1940s-1950s | Identification of 5,6-dimethylbenzimidazole as a key fragment of vitamin B12, sparking major research interest. nih.gov |

| First Anthelmintic Agent | 1961 | Introduction of Thiabendazole, the first benzimidazole anthelmintic. ijarsct.co.in |

| Proton Pump Inhibitors | 1960s | Discovery of benzimidazole derivatives as potent proton pump inhibitors. ijarsct.co.in |

| Modern Drug Development | 1990s-Present | Explosion in the synthesis and application of benzimidazole derivatives in a wide range of therapeutic areas. nih.govijarsct.co.in |

Unique Attributes of N1-Ethyl and C2-Propyl Substitution Patterns in the Benzimidazole Core

The propyl group at the C2 position contributes to the molecule's lipophilicity and steric profile. The synthesis of 2-alkyl substituted benzimidazoles is commonly achieved through the condensation of o-phenylenediamine with an appropriate aldehyde; for a 2-propyl derivative, butyraldehyde (B50154) would be the precursor. researchgate.net The combination of a small N-alkyl group (ethyl) and a short-chain C-alkyl group (propyl) creates a unique balance of properties that differentiates it from symmetrically substituted or unsubstituted analogs. While specific research on 1-ethyl-2-propyl-1H-benzimidazole is not extensively detailed, studies on closely related structures, such as ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate, confirm the viability and interest in this substitution pattern. nih.gov

Challenges and Opportunities in the Academic Investigation of Substituted Benzimidazoles

A primary challenge in the synthesis of 1,2-disubstituted benzimidazoles like 1-ethyl-2-propyl-1H-benzimidazole is achieving high regioselectivity. nih.govunl.pt Traditional methods, such as the direct reaction of o-phenylenediamines with aldehydes, can often lead to a mixture of products, including 2-substituted and 1,2-disubstituted isomers, necessitating complex purification steps. mdpi.com Developing synthetic protocols that offer precise control over the substitution pattern remains a significant area of research. unl.pt

These challenges present numerous opportunities. There is a growing demand for greener and more efficient synthetic methods, utilizing approaches like microwave-assisted synthesis or novel catalytic systems to improve yields and selectivity. nih.govmdpi.com The development of one-pot procedures for the selective synthesis of 1,2-disubstituted benzimidazoles is a key objective. nih.govacs.org Furthermore, the vast, underexplored chemical space of asymmetrically substituted benzimidazoles offers fertile ground for discovering new compounds with unique chemical properties and potential applications. The functionalization of the benzimidazole core through modern techniques like C-H activation is also a promising frontier. rsc.orgrsc.org

Theoretical Frameworks Guiding Benzimidazole Research

Molecular Orbital Theory in Benzimidazole Electronic Structure Analysis

Molecular Orbital (MO) theory is a powerful tool for understanding the electronic structure and reactivity of molecules like benzimidazole. solubilityofthings.comwikipedia.org Computational methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic properties of benzimidazole derivatives. nih.govdergipark.org.trresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trirjweb.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. dergipark.org.tr For benzimidazole systems, the HOMO is often localized on the benzimidazole ring itself, while the LUMO's location can vary depending on the substituents. dergipark.org.tr The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.comresearchgate.net These theoretical calculations allow researchers to predict and rationalize the behavior of substituted benzimidazoles, guiding synthetic efforts and structure-property relationship studies. dergipark.org.trresearchgate.net

| Parameter | Significance in Benzimidazole Analysis |

| HOMO Energy | Indicates the electron-donating capability of the molecule; often localized on the fused ring system. dergipark.org.tr |

| LUMO Energy | Indicates the electron-accepting capability; location is influenced by substituents. dergipark.org.tr |

| HOMO-LUMO Gap (ΔE) | A measure of chemical reactivity and stability. A large gap suggests high stability. irjweb.comresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. dergipark.org.tr |

Principles of Regioselectivity and Stereoselectivity in Heterocyclic Synthesis

The synthesis of specifically substituted benzimidazoles is governed by the principles of regioselectivity. Regioselectivity refers to the control of which position on the molecule reacts. In the context of 1-ethyl-2-propyl-1H-benzimidazole, this involves directing the ethyl group to the N1 position and the propyl group to the C2 position.

The classic Phillips synthesis, involving the condensation of o-phenylenediamine with a carboxylic acid (in this case, butyric acid), typically yields the 2-substituted product (2-propyl-1H-benzimidazole). adichemistry.com Subsequent N-alkylation would then be required to introduce the N1-ethyl group. nih.gov Alternatively, starting with an N-ethyl-o-phenylenediamine and reacting it with butyraldehyde or butyric acid could provide a more direct route. Another approach involves a one-pot, three-component reaction, though controlling the regioselectivity can be challenging. organic-chemistry.org Modern methods often employ specific catalysts or reaction conditions, such as microwave irradiation, to enhance the selectivity for 1,2-disubstituted products. unl.ptmdpi.com The choice of reagents, catalyst, and reaction conditions is paramount in overcoming the challenge of forming isomeric mixtures and achieving the desired regiochemical outcome. nih.govacs.org Stereoselectivity, which deals with the spatial orientation of bonds, is less relevant for this specific achiral molecule but is a critical consideration for more complex, chiral benzimidazole derivatives.

Structure-Function Relationships Beyond Biological Activity

While the biological activities of benzimidazoles are extensively documented, the structure-function relationships of N-Alkyl/C-Alkyl benzimidazoles in other scientific domains are an emerging and compelling area of investigation. The specific arrangement of the ethyl group at the N-1 position and the propyl group at the C-2 position in 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) is predicted to influence its physicochemical properties in several key ways.

Material Science Applications:

The benzimidazole core is known for its thermal stability and ability to participate in hydrogen bonding. The introduction of alkyl chains can modify the intermolecular interactions, influencing crystal packing and thin-film morphology. This has implications for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The length and branching of the alkyl chains can affect the solubility of the compounds in organic solvents, a critical factor for solution-based processing of electronic devices. Furthermore, the electron-donating nature of the alkyl groups can modulate the HOMO-LUMO energy levels of the benzimidazole core, thereby tuning its photophysical and electrochemical properties.

Coordination Chemistry and Catalysis:

The nitrogen atoms in the imidazole (B134444) ring of benzimidazoles make them excellent ligands for a variety of metal ions. The N-alkyl and C-alkyl substituents can sterically and electronically influence the coordination environment around the metal center. For instance, bulkier alkyl groups can create specific coordination pockets, potentially leading to catalysts with enhanced selectivity. The electronic effects of the alkyl groups can also modulate the redox potential of the resulting metal complexes, which is crucial for their catalytic activity.

Below is a table summarizing the potential influence of the ethyl and propyl substituents on the properties of the benzimidazole core, extrapolated from general principles of organic chemistry and material science.

| Property | Influence of N-Ethyl Group | Influence of C-Propyl Group | Potential Application Area |

| Solubility | Increases solubility in nonpolar organic solvents. | Further enhances solubility in nonpolar organic solvents. | Solution-processed organic electronics, homogeneous catalysis. |

| Electronic Properties | Weak electron-donating effect, slightly raises HOMO level. | Weak electron-donating effect, slightly raises HOMO level. | Tuning of charge injection/transport in OLEDs, redox potential modulation in catalysts. |

| Steric Hindrance | Influences intermolecular packing and accessibility of the N-3 lone pair for coordination. | Provides steric bulk around the C-2 position, potentially influencing reaction selectivity in catalysis. | Crystal engineering, design of selective catalysts. |

| Photophysical Properties | Can affect solid-state emission properties through its influence on molecular packing. | Can influence non-radiative decay pathways. | Solid-state lighting, fluorescent probes. |

Identification of Key Academic Research Gaps and Future Perspectives for 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI)

Despite the broad interest in N-Alkyl/C-Alkyl benzimidazoles, a detailed investigation into the specific properties and potential applications of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) remains a noticeable gap in the academic literature. The majority of research focuses on derivatives with more complex or functionalized substituents, leaving simpler alkylated systems underexplored.

Key Research Gaps:

Detailed Physicochemical Characterization: There is a lack of comprehensive experimental data on the fundamental physicochemical properties of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI). This includes its precise melting point, boiling point, solubility in a range of solvents, and crystallographic data. Such information is foundational for any further application-oriented research.

Photophysical and Electrochemical Studies: A thorough investigation of the absorption, emission, and redox properties of this compound is necessary to assess its potential in optoelectronic applications. Understanding its quantum yield, fluorescence lifetime, and electrochemical stability would be crucial.

Material Science Exploration: Systematic studies on the use of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) as a component in organic electronic devices are absent. Research into its performance as a host material, electron transport material, or ligand in emissive metal complexes could unveil new avenues for its application.

Coordination Chemistry and Catalytic Activity: The coordination behavior of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) with various transition metals has not been reported. Exploring the synthesis, structure, and catalytic potential of its metal complexes could lead to the discovery of novel and efficient catalysts.

Future Perspectives:

The future research on 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) should be directed towards filling these identified gaps. A systematic approach, starting with its synthesis and thorough characterization, is essential.

Computational Modeling: In conjunction with experimental work, theoretical studies using density functional theory (DFT) and other computational methods can provide valuable insights into the electronic structure, molecular orbitals, and predicted photophysical properties of the molecule. This can guide experimental efforts and aid in the rational design of new materials.

Systematic Derivatization: While this article focuses on a specific compound, a comparative study of a series of N-alkyl-C-alkyl benzimidazoles with varying alkyl chain lengths (e.g., methyl, ethyl, propyl, butyl) would provide a deeper understanding of the structure-property relationships within this subclass.

Exploration of Niche Applications: Given its simple structure, 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) could serve as an excellent model compound for fundamental studies on the effects of alkyl substitution on the benzimidazole core. Furthermore, its potential as a corrosion inhibitor, a common application for heterocyclic compounds, warrants investigation.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-propylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-7-12-13-10-8-5-6-9-11(10)14(12)4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWKIKJDJYTPFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301300260 | |

| Record name | 1-Ethyl-2-propyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24107-52-6 | |

| Record name | 1-Ethyl-2-propyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24107-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-propyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1h Benzimidazole, 1 Ethyl 2 Propyl 9ci

Foundational Reaction Pathways for Benzimidazole (B57391) Core Construction

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry. ebi.ac.uk Its synthesis is a well-established area of organic chemistry, with several reliable methods for constructing the core of what will become 1-ethyl-2-propyl-1H-benzimidazole. These methods typically begin with an o-phenylenediamine (B120857) derivative.

Cyclocondensation Reactions with o-Phenylenediamines and Carboxylic Acid Derivatives

One of the most traditional and widely used methods for synthesizing 2-substituted benzimidazoles is the Phillips condensation. This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivatives, such as esters, anhydrides, or acyl chlorides. mdpi.com In the context of synthesizing the 2-propylbenzimidazole (B106251) core, o-phenylenediamine would be reacted with butyric acid or one of its activated forms.

The reaction is typically carried out under acidic conditions and often requires elevated temperatures to drive the dehydration and subsequent cyclization. For example, the reaction of o-phenylenediamine with butanoic acid in the presence of a catalytic amount of ρ-toluenesulfonic acid (ρ-TSOH) can yield 2-propyl-1H-benzimidazole. researchgate.net The use of polyphosphoric acid (PPA) is also common as it can act as both a catalyst and a dehydrating agent. While effective, these methods can require harsh conditions.

| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product | Reference |

| o-phenylenediamine | Butanoic Acid | ρ-TSOH, heat | 2-propyl-1H-benzimidazole | researchgate.net |

| o-phenylenediamine | Butyric Anhydride | Acetic Acid, heat | 2-propyl-1H-benzimidazole | |

| o-phenylenediamine | Ethyl Butyrate | PPA, heat | 2-propyl-1H-benzimidazole |

Oxidative Cyclization Techniques and Their Variants

An alternative to the Phillips condensation is the oxidative cyclization of an intermediate Schiff base, formed from the reaction of o-phenylenediamine and an aldehyde. For the synthesis of the 2-propylbenzimidazole core, o-phenylenediamine is condensed with butyraldehyde (B50154). The resulting dihydrobenzimidazole (imidazoline) intermediate is then oxidized to the aromatic benzimidazole.

A variety of oxidizing agents can be employed for this transformation. These range from metal-based oxidants like manganese dioxide (MnO₂) to non-metal reagents. google.com More environmentally friendly approaches have utilized molecular oxygen or hydrogen peroxide as the oxidant, often in the presence of a catalyst. mdpi.comacs.org For instance, a study reports the synthesis of a related compound, ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate, through the reaction of a substituted aminobenzoate with butyraldehyde under microwave irradiation, which facilitates the cyclization and oxidation steps. nih.govresearchgate.net This highlights a modern approach that can reduce reaction times and improve yields. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Oxidant/Conditions | Product | Reference |

| o-phenylenediamine | Butyraldehyde | MnO₂, solvent, heat | 2-propyl-1H-benzimidazole | google.com |

| o-phenylenediamine | Butyraldehyde | Air, catalyst, heat | 2-propyl-1H-benzimidazole | mdpi.com |

| Substituted aminobenzoate | Butyraldehyde | Microwave irradiation | Substituted 2-propylbenzimidazole | nih.govresearchgate.net |

Catalytic Approaches to Benzimidazole Ring Formation

Modern synthetic chemistry has seen a surge in the development of catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of benzimidazoles has benefited significantly from these advancements. Transition-metal catalysts, particularly those based on copper and palladium, have been employed to facilitate the C-N bond formation required for the benzimidazole ring. rsc.orgnih.gov

For example, copper-catalyzed three-component reactions of a 2-haloaniline, ammonia (B1221849), and an aldehyde can produce benzimidazoles in high yields. rsc.org In the context of our target molecule, this could involve a 2-haloaniline, ammonia, and butyraldehyde. Another approach utilizes supported gold nanoparticles as a heterogeneous catalyst for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under mild, ambient conditions. mdpi.com Non-phosphine manganese(I) complexes have also been shown to catalyze the acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols, offering a direct route to 2-substituted benzimidazoles. acs.org These catalytic systems often offer advantages such as milder reaction conditions, broader substrate scope, and the potential for catalyst recycling. rsc.org

| Reactants | Catalyst System | Key Features | Reference |

| 2-haloaniline, ammonia, butyraldehyde | CuI / 1,10-phenanthroline | Efficient three-component reaction in water. | rsc.org |

| o-phenylenediamine, butyraldehyde | Au/TiO₂ | Heterogeneous catalysis under ambient conditions. | mdpi.com |

| o-phenylenediamine, butanol | NNS ligand-manganese(I) complex | Acceptorless dehydrogenative coupling. | acs.org |

| 2-chloroaryl sulfonate, arylamine, amide | tBuBrettPhos-palladium | Cascade reaction with high regioselectivity. | nih.gov |

Strategies for N1-Ethyl Group Introduction

Once the 2-propyl-1H-benzimidazole core is synthesized, the next crucial step is the introduction of the ethyl group at the N1 position. The two nitrogen atoms in the benzimidazole ring are not equivalent, which can lead to mixtures of N1 and N3 alkylated products. However, for a symmetric C2-substituted benzimidazole, these positions are equivalent until a substituent is introduced on one of the nitrogens. The following methods are commonly employed for this N-alkylation step.

Direct N-Alkylation Protocols (e.g., Mitsunobu, Nucleophilic Substitution)

The most straightforward method for N-alkylation is a direct nucleophilic substitution reaction. This involves treating the pre-formed 2-propyl-1H-benzimidazole with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydride like sodium hydride (NaH), deprotonates the benzimidazole nitrogen, making it a more potent nucleophile to attack the ethyl halide. lookchem.comnih.gov The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common.

The Mitsunobu reaction offers an alternative and often milder approach for N-alkylation. organic-chemistry.orgyoutube.comyoutube.com This reaction allows for the alkylation of acidic N-H bonds using an alcohol. organic-chemistry.org In this case, 2-propyl-1H-benzimidazole would be reacted with ethanol (B145695) in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). youtube.comnih.gov The reaction proceeds through an oxyphosphonium intermediate, which is then displaced by the benzimidazole nucleophile. youtube.com While highly effective, the Mitsunobu reaction generates stoichiometric amounts of phosphine oxide and reduced azodicarboxylate byproducts, which can sometimes complicate purification. organic-chemistry.org

| Substrate | Reagents | Method | Key Features | Reference |

| 2-propyl-1H-benzimidazole | Ethyl iodide, K₂CO₃, DMF | Nucleophilic Substitution | Standard, cost-effective method. | lookchem.com |

| 2-propyl-1H-benzimidazole | Ethanol, PPh₃, DEAD | Mitsunobu Reaction | Mild conditions, proceeds with inversion if a chiral alcohol is used. | organic-chemistry.orgnih.gov |

Post-Cyclization N-Functionalization Techniques

Post-cyclization N-functionalization is a broad strategy that encompasses the N-alkylation methods described above. The core principle is the modification of the benzimidazole ring system after its initial construction. This approach allows for the synthesis of a diverse library of N1-substituted benzimidazoles from a common 2-propyl-1H-benzimidazole intermediate.

The choice of functionalization technique depends on the desired complexity of the final molecule and the compatibility of functional groups. Direct alkylation with alkyl halides is robust and widely applicable. lookchem.com For more sensitive substrates or when specific stereochemistry needs to be set, the Mitsunobu reaction is a powerful tool. beilstein-journals.org Research continues to develop more efficient and selective N-alkylation protocols, including phase-transfer catalysis and the use of ionic liquids, to improve yields and simplify reaction conditions. lookchem.com These post-cyclization strategies are fundamental to creating the specific chemical entity of 1-ethyl-2-propyl-1H-benzimidazole from its foundational core.

Green Chemistry Approaches to N-Alkylation

Traditional N-alkylation methods often rely on volatile organic solvents (VOCs) and strong bases, posing environmental and safety concerns. Green chemistry approaches aim to mitigate these issues by utilizing environmentally benign solvents, reducing waste, and employing milder reaction conditions.

One sustainable approach involves conducting the N-alkylation in aqueous media, often facilitated by surfactants like sodium dodecyl sulfate (B86663) (SDS). This method can provide high yields of N-alkylated products in shorter reaction times. For reactive alkylating agents, such as ethyl iodide, the reaction can proceed at ambient temperatures, while less reactive halides may require moderate heating (55-60°C). An important advantage of this method is the avoidance of quaternary salt formation, which can be a common side reaction. lookchem.com

Another green technique employs physical grinding of the reactants (the benzimidazole substrate, an alkylating agent like diethyl sulfate, and a mild base such as K2CO3) in a mortar and pestle under solvent-free conditions. This mechanochemical approach is simple, efficient, and avoids the use of hazardous solvents. derpharmachemica.com The use of polyethylene (B3416737) glycol (PEG-600) as a recyclable and non-toxic solvent also represents a greener alternative to conventional VOCs for N-alkylation reactions. derpharmachemica.com

Microwave irradiation has also been established as a green tool for N-alkylation. It significantly reduces reaction times and often improves yields compared to conventional heating methods. niscpr.res.in For instance, the N-alkylation of 2-chlorobenzimidazole (B1347102) with agents like diethyl sulfate has been successfully performed under microwave conditions, providing the desired N-ethyl product efficiently. derpharmachemica.com

| Method | Alkylating Agent | Base/Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Surfactant-mediated | Alkyl Halides | 50% aq. NaOH | SDS-Water | Ambient or 55-60°C | 20-30 min | 78-96% | lookchem.com |

| Grinding | Diethyl Sulfate | K2CO3 | Solvent-free | Room Temp | 10-15 min | High | derpharmachemica.com |

| Green Solvent | Diethyl Sulfate | K2CO3 | PEG-600 | 100°C | - | High | derpharmachemica.com |

| Microwave Irradiation | Diethyl Sulfate | K2CO3 | - | Room Temp | 5 min | High | derpharmachemica.com |

| Phase-Transfer Catalysis | C3-C10 Alkyl Bromides | KOH / TBHS | - | - | - | - | researchgate.net |

Methodologies for C2-Propyl Group Incorporation

The introduction of the propyl group at the C2 position is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a propyl-containing precursor before the ring is formed or by functionalizing the benzimidazole core after cyclization.

Pre-functionalization of Carbonyl Precursors with Propyl Moieties

The most direct method for incorporating the 2-propyl group is through the condensation of an o-phenylenediamine with a carbonyl compound already bearing the propyl group. The Phillips condensation, a classical method, involves the reaction of o-phenylenediamine with a carboxylic acid (in this case, butyric acid) under acidic conditions and heating. researchgate.net

A more common and milder variation involves the condensation of o-phenylenediamine with an aldehyde. For the synthesis of 2-propyl-1H-benzimidazole, butyraldehyde is the appropriate precursor. nih.gov This reaction is typically catalyzed by an acid and can be performed under various conditions, including solvent-free grinding or heating. rsc.org The reaction of o-phenylenediamines with aliphatic aldehydes can be promoted by catalysts such as p-toluenesulfonic acid under solvent-free conditions, offering high efficiency and simple product isolation. rsc.org In some cases, the reaction can proceed without a catalyst at elevated temperatures (140°C). derpharmachemica.com

This strategy can also be applied in one-pot syntheses where N-substituted o-phenylenediamines are used. For example, a one-pot nitro reductive cyclization has been used to synthesize ethyl 3-nitro-4-(propylamino)benzoate with 2,4-dichlorobenzaldehyde, demonstrating the feasibility of using pre-functionalized amines and aldehydes to build complex benzimidazoles. nih.gov A similar approach could involve reacting N-ethyl-o-phenylenediamine with butyraldehyde.

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Yield | Reference |

| o-Phenylenediamine | Butyraldehyde | ZnO-NPs | 2-Propyl-1H-benzimidazole | High | nih.gov |

| o-Phenylenediamine | Butyraldehyde | p-Toluenesulfonic acid / Grinding | 2-Propyl-1H-benzimidazole | High | rsc.org |

| o-Phenylenediamine | Butyraldehyde | 140°C, Solvent-free | 2-Propyl-1H-benzimidazole | Good | derpharmachemica.com |

| Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate | Butyraldehyde | K10-Montmorillonite / Microwave | Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate | - | wikipedia.org |

One-Pot and Multi-Component Reaction Sequences for Concurrent Substitution

A common one-pot method for 1,2-disubstituted benzimidazoles involves the reaction of o-phenylenediamine with two equivalents of an aldehyde. researchgate.net For the synthesis of 1-ethyl-2-propyl-1H-benzimidazole, this would theoretically involve reacting o-phenylenediamine with a mixture of acetaldehyde (B116499) (or a precursor) and butyraldehyde. However, controlling the selectivity to obtain the desired product over a mixture of symmetrically substituted benzimidazoles (1,2-diethyl and 1,2-dipropyl) would be a significant challenge.

A more controlled and widely applicable one-pot strategy is the reductive cyclization of a substituted nitroaniline. For example, a novel benzimidazole-5-carboxylate was efficiently synthesized via a one-pot nitro reductive cyclization between ethyl-3-nitro-4-(propylamino)benzoate and an aldehyde using sodium dithionite. nih.gov This approach builds the benzimidazole ring while incorporating the N1 and C2 substituents in a single, smooth transformation. Adapting this method for the target molecule would involve starting with N-ethyl-2-nitroaniline, which would be reduced in situ to N-ethyl-o-phenylenediamine, followed by condensation with butyraldehyde.

Another powerful one-pot approach is the acceptorless dehydrogenative coupling of an aromatic diamine with a primary alcohol, catalyzed by a manganese(I) complex. acs.org This method can selectively produce 1,2-disubstituted benzimidazoles. In principle, reacting N-ethyl-o-phenylenediamine with 1-butanol (B46404) could yield the desired product.

Advanced Synthetic Technologies in 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) Synthesis

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating the synthesis of heterocyclic compounds, including benzimidazoles. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and purer products compared to conventional heating methods. researchgate.netlookchem.com

Microwave heating has been successfully applied to the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamines with aldehydes. lookchem.com For instance, the synthesis of ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate was achieved by irradiating a mixture of the corresponding diamine and butyraldehyde in the presence of K10-montmorillonite clay as a solid support. wikipedia.org The reaction was carried out at 80°C for only 5 minutes, highlighting the efficiency of this technology. wikipedia.org

Acetic acid-promoted condensation of o-phenylenediamine with aldehydes to form 2-aryl-1-(arylmethyl)-1H-benzimidazoles has also been shown to be highly efficient under microwave irradiation, avoiding the need for transition metal catalysts. researchgate.net These green and efficient conditions are directly applicable to the synthesis of 1,2-dialkyl benzimidazoles like the target compound.

| Reactants | Catalyst/Support | Solvent | Method | Time | Yield | Reference |

| Diamine + Butyraldehyde | K10-Montmorillonite | MeCN | Microwave (80°C) | 5 min | - | wikipedia.org |

| o-Phenylenediamine + Aldehydes | Acetic Acid | - | Microwave | Short | High | researchgate.net |

| o-Phenylenediamine + Aldehyde | Sodium Hypophosphite | - | Microwave | Short | High | lookchem.com |

| o-Phenylenediamine + Aldehyde | Alum | Ethanol | Conventional (80°C) | - | 30-95% | scite.ai |

Flow Chemistry Applications for Enhanced Throughput

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of benzimidazoles, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles. Although a dedicated flow synthesis for 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) has not been reported, the translation of established batch syntheses to flow is a feasible and advantageous strategy.

A potential flow process for the synthesis of the 2-propylbenzimidazole core could involve the condensation of o-phenylenediamine with butyraldehyde or a derivative. In a typical setup, streams of the reactants would be pumped and merged, then passed through a heated reactor coil. The short residence time at elevated temperatures can significantly accelerate the reaction, often leading to higher yields and purities.

Similarly, the subsequent N-alkylation step could be performed in a flow reactor. A stream of pre-formed 2-propylbenzimidazole dissolved in a suitable solvent with a base could be merged with a stream of an ethylating agent (e.g., ethyl iodide or diethyl sulfate). The mixture would then pass through a heated coil to effect the alkylation. The use of a packed-bed reactor containing a solid-supported base could simplify purification by eliminating the need to remove a soluble base downstream. The output could be monitored in real-time by an inline UV detector and collected by a fraction collector, allowing for efficient optimization and scale-up. tsijournals.com

The benefits of a flow approach include the ability to safely handle potentially hazardous reagents and intermediates, as they are only present in small volumes at any given time. Furthermore, the precise control over temperature and residence time can minimize the formation of byproducts, such as the N,N'-diethylated benzimidazolium salt.

Photochemical and Electrochemical Synthesis Strategies

Photochemical and electrochemical methods represent green and often highly selective alternatives to traditional synthetic protocols. These techniques can generate reactive intermediates under mild conditions, often avoiding the need for harsh reagents.

Photochemical Synthesis: Photochemical reactions could potentially be employed in the synthesis of the benzimidazole core. For instance, the oxidative cyclization of a Schiff base, formed from o-phenylenediamine and butyraldehyde, could be promoted by photochemically generated oxidants or through direct irradiation. While specific examples for 2-propylbenzimidazole are scarce, related photochemical syntheses of heterocyclic compounds suggest the viability of this approach.

Electrochemical Synthesis: Electrochemical methods offer a powerful tool for the synthesis of benzimidazoles. researchgate.net An electrochemical approach could be envisioned for the intramolecular C-H amination to form the benzimidazole ring. For the synthesis of a 1,2-disubstituted benzimidazole, an N-ethyl-N'-(2-aminophenyl)butanamidine intermediate could undergo an electrochemically induced intramolecular cyclization. This method avoids the need for external chemical oxidants, with the anode serving as the oxidant. The reaction conditions can be finely tuned by controlling the applied potential or current, offering a high degree of control over the reaction's selectivity and yield.

A general electrochemical setup would involve an undivided cell with inexpensive and reusable carbon-based electrodes. The reaction would be carried out under a constant current, providing a sustainable and scalable protocol. Such methods have been successfully applied to the synthesis of various 1,2-disubstituted benzimidazoles, demonstrating good functional group tolerance.

Optimization of Reaction Conditions and Yield Enhancement for Academic Scale-Up

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound, particularly for academic scale-up. Key parameters to consider include the choice of solvent, base, catalyst, temperature, and reaction time.

Formation of the 2-Propylbenzimidazole Core: The condensation of o-phenylenediamine with butyraldehyde is a common method for forming the 2-propylbenzimidazole core. Various oxidizing agents can be used to facilitate the cyclization of the intermediate Schiff base.

| Oxidant/Catalyst | Solvent | Temperature | Yield (%) |

| H₂O₂/HCl | Acetonitrile | Room Temp. | High |

| Na₂S₂O₅ | DMF | 130 °C | Good |

| In(OTf)₃ | Solvent-free | - | High |

| Acetic Acid (Microwave) | - | - | High |

This table presents a selection of reported conditions for the synthesis of 2-substituted benzimidazoles, which could be adapted for 2-propylbenzimidazole.

The use of microwave irradiation in conjunction with a catalyst like acetic acid has been shown to dramatically reduce reaction times and improve yields. nih.gov For a more environmentally friendly approach, using water as a solvent and a mild oxidizing agent is also a viable option.

N-Alkylation of 2-Propylbenzimidazole: The N-alkylation of the pre-formed 2-propylbenzimidazole with an ethylating agent is a critical step. The choice of base and solvent significantly impacts the regioselectivity (N-1 vs. N-3 alkylation, which are equivalent for an unsubstituted benzimidazole ring) and the prevention of over-alkylation.

| Base | Solvent | Alkylating Agent | Temperature | Yield (%) |

| K₂CO₃ | DMF | Ethyl bromide | 120 °C | Good |

| NaOH (aq) | SDS/Water | Ethyl iodide | Room Temp. | High |

| NaH | DMF | Diethyl sulfate | Room Temp. | Good |

| K₃PO₄ | DMF | Ethyl bromide | 120 °C | Good |

This table illustrates various conditions for the N-alkylation of benzimidazoles, which are applicable to the ethylation of 2-propylbenzimidazole.

The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate, in a biphasic system can also be highly effective. researchgate.net For academic scale-up, a one-pot synthesis where the benzimidazole core formation is immediately followed by N-alkylation without isolation of the intermediate can be an efficient strategy. Copper-catalyzed C-N bond formation protocols have also been developed for the synthesis of N-alkyl substituted benzimidazoles, offering a versatile and high-yielding approach. acs.orgnih.gov

By systematically screening these parameters, an optimized protocol for the synthesis of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) can be developed, ensuring high yields and purity for further studies.

Molecular Structure, Conformation, and Intermolecular Interactions of 1h Benzimidazole, 1 Ethyl 2 Propyl 9ci

Crystallographic Analysis and Solid-State Characterization

X-ray crystallography provides precise information about the arrangement of atoms in a crystal, yielding data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. While a crystal structure for 1-ethyl-2-propyl-1H-benzimidazole has not been reported, analysis of related structures like N-Butyl-1H-benzimidazole provides insight into the expected molecular geometry. nih.gov

The analysis would confirm the planarity of the benzimidazole (B57391) ring system. The bond lengths and angles within the core would be consistent with other benzimidazole derivatives. nih.gov The ethyl and propyl groups would adopt specific conformations to minimize steric strain, and the analysis would reveal the torsion angles that define their orientation relative to the central ring.

In the solid state, molecules of 1-ethyl-2-propyl-1H-benzimidazole would pack in a specific arrangement dictated by intermolecular forces such as van der Waals interactions and potential C-H···π interactions. Unlike N-unsubstituted benzimidazoles, which typically form strong N-H···N hydrogen-bonded chains, this N-ethylated derivative cannot act as a hydrogen bond donor, leading to a different crystal packing motif.

Illustrative Crystallographic Data for the Benzimidazole Core (from a related structure) nih.gov

| Parameter | Typical Value (Å or °) |

|---|---|

| C=N Bond Length | ~1.31 Å |

| C-N Bond Length | ~1.38 Å |

| Aromatic C-C Bond Length | ~1.39 Å |

| N-C-N Angle | ~113° |

| C-N-C Angle | ~105-107° |

Polymorphism and Co-crystallization Studies of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI)

Polymorphism:

The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, can exhibit distinct physicochemical properties. While studies focused solely on 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) are not prominent, extensive research on the analogous compound 2-propyl-1H-benzimidazole (2PrBzIm) provides critical insights into the potential polymorphic behavior.

Studies on 2PrBzIm have shown that it undergoes a temperature-induced, irreversible, reconstructive phase transition. researchgate.netresearchgate.net The initially stable ordered form, Form I, transforms into a new polymorph, Form II, upon heating. researchgate.netnih.gov Form II then exhibits further reversible phase transitions upon cooling, leading to multiple temperature-dependent phases (IIHT, IIRT, and IILT). researchgate.netnih.gov These transitions are linked to significant changes in both crystal packing and the molecular conformation of the propyl chain. researchgate.net

For 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI), the presence of the N1-ethyl group would prevent the formation of the strong N-H···N hydrogen-bonded chains that are pivotal in the packing of 2PrBzIm. This alteration in intermolecular interactions would likely lead to a different polymorphic landscape. The stability of potential polymorphs would be dictated by a different balance of forces, primarily van der Waals interactions, C-H···N bonds, and π-π stacking, potentially resulting in unique crystalline forms compared to its N-unsubstituted analogue.

Interactive Data Table: Polymorphs of Analogue Compound 2-propyl-1H-benzimidazole

| Polymorph/Phase | Crystal System | Space Group | Transition Condition | Key Characteristics |

|---|---|---|---|---|

| Form I | Orthorhombic | P212121 | Stable at room temperature | Ordered structure, chiral space group. researchgate.net |

| Form IIHT (High Temp) | Orthorhombic | Pcam | Forms from Form I at T > 384 K (irreversible) | Achiral space group, significant packing and conformational changes from Form I. researchgate.netnih.gov |

| Form IIRT (Room Temp) | Orthorhombic | Pca21 | Forms from Form IIHT upon cooling to ~361 K (reversible) | Almost identical packing to IIHT, differs in propyl chain conformation. researchgate.net |

| Form IILT (Low Temp) | Monoclinic | Pna21 | Forms from Form IIRT upon cooling to ~181 K (reversible) | Further conformational change of the propyl chain. researchgate.net |

Co-crystallization:

Co-crystallization is a technique used to design new solid forms by combining an active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio within a crystal lattice. researchgate.netresearchgate.net Benzimidazole derivatives are excellent candidates for co-crystallization due to the presence of the pyridine-type nitrogen atom (N3), which is an effective hydrogen bond acceptor. google.comgoogle.com

For 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI), the N3 atom is available to form strong hydrogen bonds with suitable co-formers, such as carboxylic acids or phenols. google.com The formation of co-crystals can modify key physicochemical properties. The process typically involves combining the target molecule and a selected co-former in a solvent and allowing them to crystallize together, often through slow evaporation or slurry methods. researchgate.net The resulting supramolecular network in the co-crystal is stabilized by specific intermolecular interactions, primarily hydrogen bonds like O-H···N, between the co-former and the benzimidazole moiety. researchgate.net

Crystal Packing Motifs and Supramolecular Assembly

The crystal packing of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) is expected to be governed by a combination of weak intermolecular interactions, creating a stable three-dimensional supramolecular architecture. Unlike N-unsubstituted benzimidazoles that typically form robust chains or tapes via N-H···N hydrogen bonds researchgate.net, the N1-ethyl group necessitates assembly through other motifs.

The predominant interactions would include:

π-π Stacking: The planar, aromatic benzimidazole rings are prone to stacking interactions. These interactions, with typical centroid-centroid distances of 3.6–4.0 Å, are crucial for stabilizing the crystal lattice. mdpi.comnih.gov

C-H···N Interactions: Weak hydrogen bonds can form between C-H donors (from the alkyl chains or the aromatic rings) and the lone pair of the N3 nitrogen atom. nih.gov These interactions, though weaker than conventional hydrogen bonds, play a significant directional role in the assembly of molecules.

C-H···π Interactions: The electron-rich π-system of the benzimidazole ring can act as an acceptor for C-H donors from neighboring molecules, further contributing to the cohesion of the crystal packing. mdpi.com

The interplay of these forces dictates the final crystal structure, influencing properties such as density and melting point. The specific arrangement of molecules, whether in herringbone, stacked, or more complex patterns, is a direct consequence of the energetic optimization of these varied interactions.

Persistent Supramolecular Chirality Phenomena in Benzimidazoles

A remarkable phenomenon observed in some benzimidazole derivatives is the formation of chiral crystals from achiral molecules, a concept known as supramolecular chirality. nih.govresearchgate.net The analogue 2PrBzIm, despite being achiral in solution due to free rotation around the propyl group's single bonds, crystallizes as a conglomerate in a chiral space group (P212121). researchgate.net This occurs because the molecule adopts a fixed, twisted conformation in the solid state, and these chiral conformers pack in a way that generates a crystal with a single handedness.

This phenomenon arises from the cooperative arrangement and stacking of molecules in the crystal lattice. nih.gov It is plausible that 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) could exhibit similar behavior. The specific conformation adopted by its flexible ethyl and propyl side chains upon crystallization could be chiral. If these chiral conformers assemble in a homochiral fashion, the resulting crystal would be chiral and exhibit chiroptical properties, even though the molecule itself is achiral in solution. The formation of such a supramolecular chiral structure is highly dependent on crystallization conditions and the subtle balance of intermolecular forces that lock the molecules into a specific chiral arrangement. rsc.orgnih.gov

Conformational Analysis and Dynamics

Rotational Isomerism and Preferred Conformations of the Alkyl Substituents

The flexibility of the 1-ethyl and 2-propyl substituents gives rise to rotational isomerism, where different spatial arrangements (conformers) can be adopted by rotation around C-C and C-N single bonds. aip.orgrsc.org The conformational landscape of the 2-propyl group has been studied in detail for 2PrBzIm. researchgate.net

The conformation of the propyl chain can be described by two key torsion angles: τ1 (N=C–C–C) and τ2 (C–C–C–C). Computational studies on 2PrBzIm revealed several low-energy conformers. researchgate.net The relative energies of these conformers determine their population in the gas phase or solution, while packing forces in the solid state select for one or a few specific conformations. The transition between different crystalline polymorphs of 2PrBzIm is directly linked to a switch between these preferred conformations. researchgate.netnih.gov Similarly, the 1-ethyl group of the target compound has rotational freedom around the N-C and C-C bonds, which will also influence molecular packing.

Interactive Data Table: Calculated Conformers of the 2-Propyl Group in 2PrBzIm Analogue

| Conformer | τ1 (N=C–C–C) Angle | τ2 (C–C–C–C) Angle | Relative Energy (kJ/mol) | Description |

|---|---|---|---|---|

| CL | ~ ±90° | ~ ±60° | 0.00 (Global Minimum) | Lowest energy conformer found in some crystal forms. researchgate.net |

| CT+ | ~ ±90° | ~ 180° | ~ 2.5 | A higher energy conformer. researchgate.net |

| CT- | ~ 0° | ~ 180° | ~ 5.0 | Another higher energy conformer. researchgate.net |

Data is based on the analysis of 2-propyl-1H-benzimidazole as a model. researchgate.net

Influence of Substituents on Ring Planarity and Geometry

The benzimidazole ring system is inherently aromatic and thus possesses a strong tendency to be planar. Crystal structure determinations of numerous benzimidazole derivatives consistently show that the fused ring system is "essentially planar," with only very minor deviations of the constituent atoms from the mean plane. mdpi.comnih.goviucr.org

Non-Covalent Interactions in 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) Aggregates

The aggregation of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) molecules in the solid state is driven by a network of non-covalent interactions. researchgate.net The nature and geometry of these interactions are fundamental to the resulting supramolecular structure. Given the lack of a strong hydrogen bond donor, the stability of the aggregate relies on the cumulative effect of several weaker interactions. nih.govnih.gov

Key non-covalent interactions include:

π-π Stacking: This is a dominant interaction where the electron clouds of adjacent benzimidazole rings overlap. The geometry can be parallel-displaced or T-shaped, with the former being common for extended aromatic systems.

C-H···N Interactions: The pyridine-like N3 atom is a primary hydrogen bond acceptor site. C-H bonds from the ethyl group, propyl group, or the benzene (B151609) portion of the ring can act as weak donors, forming directional interactions that guide the molecular assembly.

Dispersion Forces: These attractive van der Waals forces are particularly significant for the nonpolar alkyl chains. The interlocking of the ethyl and propyl groups allows for efficient space-filling and maximization of these stabilizing contacts.

The combination of these directional (C-H···N, C-H···π) and non-directional (π-π stacking, dispersion) forces creates a highly specific and energetically favorable three-dimensional arrangement in the crystal lattice.

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

A critical aspect of understanding the solid-state structure of benzimidazole derivatives is the analysis of their hydrogen bonding networks. Typically, the nitrogen atoms of the imidazole (B134444) ring can act as both hydrogen bond donors and acceptors. In the case of 1-ethyl-2-propyl-1H-benzimidazole, the substitution at the N1 position with an ethyl group removes its ability to act as a hydrogen bond donor. Therefore, any classical hydrogen bonding would likely involve the N3 atom as an acceptor from suitable donor molecules in the crystal lattice. Furthermore, weaker C-H···N or C-H···π hydrogen bonds involving the aromatic and aliphatic C-H groups could play a significant role in the crystal packing. A detailed analysis would require precise information on bond lengths and angles, which is currently unavailable.

Computational and Theoretical Chemistry of 1h Benzimidazole, 1 Ethyl 2 Propyl 9ci

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) at the atomic level. These methods provide a theoretical framework to understand its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G** basis set, have been employed to determine optimized geometries and electronic structures. researchgate.net While specific DFT data for 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) is not abundant in the literature, studies on analogous compounds provide valuable insights. For instance, calculations on similar benzimidazole derivatives reveal that the benzimidazole ring is nearly planar. nih.govnih.gov

The electronic reactivity of the molecule can be understood through parameters derived from DFT. The distribution of atomic charges, for example, indicates potential sites for electrophilic and nucleophilic attack. In related benzimidazole compounds, natural population analysis has shown that the nitrogen atoms of the imidazole (B134444) ring are typically regions of higher negative charge, making them potential coordinating sites for metal ions. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Benzimidazole Derivative (Note: This table is illustrative and based on data for related benzimidazole compounds, not specifically 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI).)

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy | Varies (e.g., in Hartrees) | Indicates the stability of the optimized molecular structure. |

| Dipole Moment | Varies (e.g., in Debye) | Reflects the overall polarity of the molecule. |

This interactive table is based on general findings for benzimidazole derivatives from DFT studies.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, can provide highly accurate predictions of molecular properties. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more intensive than DFT but offer a higher level of accuracy for properties like electron correlation energies and weak interactions.

For benzimidazole systems, ab initio calculations can be used to refine the understanding of intermolecular interactions, such as hydrogen bonding, which plays a crucial role in the crystal packing of these molecules. nih.gov For instance, in the crystal structure of a related compound, intermolecular O—H···N hydrogen bonds lead to the formation of centrosymmetric dimers. nih.gov High-accuracy calculations can precisely model the strength and geometry of such interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov A smaller gap generally implies higher reactivity. nih.gov

In studies of various benzimidazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the benzimidazole ring system, while the LUMO may be distributed over the entire molecule or specific substituent groups. niscpr.res.inmalayajournal.org This distribution governs the charge transfer characteristics within the molecule. bohrium.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole Derivative (Note: This table is illustrative and based on data for related benzimidazole compounds.)

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | ~ -5.0 to -6.0 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO | ~ -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

This interactive table is based on general findings for benzimidazole derivatives from FMO analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Investigation of Conformational Landscapes and Flexibility

The propyl and ethyl substituents on the benzimidazole core of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) introduce conformational flexibility. Studies on the related 2-propyl-1H-benzimidazole have shown that the propyl chain can adopt different conformations, leading to polymorphism in the solid state. researchgate.netnih.gov The rotation around the single bonds of the alkyl chains results in a complex potential energy surface with multiple local minima corresponding to different stable conformers. researchgate.netresearchgate.net

MD simulations can explore this conformational landscape by simulating the molecule's motion over time, allowing for the identification of the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

Solvation Effects on Molecular Structure and Dynamics

The surrounding solvent can significantly influence the structure and dynamics of a molecule. MD simulations can explicitly model the solvent molecules and their interactions with the solute. For a molecule like 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI), which has both hydrophobic (the benzene (B151609) ring and alkyl chains) and polar (the imidazole ring) regions, solvation effects are particularly important.

Simulations of Intermolecular Aggregation

In the absence of strong hydrogen-bond donors or acceptors, weaker interactions are expected to dominate. Research on 2-(2-ethoxyphenyl)-1-ethyl-1H-benzimidazole indicates the presence of C—H⋯π interactions, which stabilize the crystal structure in the absence of more conventional π–π stacking. researchgate.net Furthermore, the intriguing case of 2-propyl-1H-benzimidazole, which crystallizes as a conglomerate exhibiting supramolecular chirality, underscores the importance of subtle packing forces in determining the solid-state architecture. researchgate.net

For 1-ethyl-2-propyl-1H-benzimidazole, it is plausible that a combination of van der Waals forces, dipole-dipole interactions, and potential C—H⋯π interactions between the ethyl/propyl chains and the aromatic benzimidazole core governs its aggregation. Molecular dynamics (MD) and Monte Carlo (MC) simulations would be powerful tools to explore the potential aggregation pathways, predict the most stable packing arrangements, and understand the thermodynamic driving forces behind its self-assembly.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling represents a powerful computational strategy to establish a quantitative link between the molecular structure of a compound and its physicochemical properties. nih.gov Although specific QSPR models for 1-ethyl-2-propyl-1H-benzimidazole are not reported, the methodology can be readily applied to predict a range of its characteristics.

Development of Predictive Models for Spectroscopic Parameters

Predictive models for spectroscopic parameters such as NMR chemical shifts (¹H and ¹³C) and infrared vibrational frequencies can be developed using QSPR. This involves calculating a series of molecular descriptors (e.g., topological, electronic, geometric) for a training set of related benzimidazole derivatives with known experimental spectra. nih.gov By employing statistical methods like multiple linear regression (MLR) or machine learning algorithms, a correlation model is built. Such a model could then be used to predict the spectroscopic parameters of 1-ethyl-2-propyl-1H-benzimidazole, aiding in its structural characterization.

Table 1: Hypothetical QSPR Model for ¹³C NMR Chemical Shift Prediction

| Descriptor | Coefficient | Description |

| Topological | ||

| Wiener Index | 0.25 | Relates to molecular branching. |

| Electronic | ||

| Partial Charge on C | 15.8 | Reflects the local electronic environment. |

| Geometric | ||

| Bond Angle (N-C-N) | -0.78 | Describes the geometry of the imidazole ring. |

This table is for illustrative purposes to show how a QSPR model might be constructed.

Correlation of Structural Descriptors with Molecular Reactivity Indices

The reactivity of 1-ethyl-2-propyl-1H-benzimidazole can be quantified through molecular reactivity indices derived from quantum chemical calculations. Key indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Fukui functions. nih.gov The HOMO-LUMO gap, for example, is a crucial indicator of chemical stability, with a smaller gap suggesting higher reactivity. nih.gov

QSPR models can be developed to correlate these reactivity indices with structural descriptors. This would allow for the rapid screening of virtual libraries of benzimidazole analogues to identify compounds with desired reactivity profiles without the need for time-consuming quantum chemical calculations for each molecule.

Table 2: Key Molecular Reactivity Indices

| Reactivity Index | Description | Predicted Significance for 1-ethyl-2-propyl-1H-benzimidazole |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The nitrogen lone pairs and the π-system of the benzimidazole ring would contribute significantly. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The π* orbitals of the aromatic system would be the primary acceptors. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | A moderate gap is expected, characteristic of a stable aromatic heterocyclic system. |

| Fukui Functions | Identify the most electrophilic and nucleophilic sites within the molecule. nih.gov | The nitrogen atoms are expected to be nucleophilic centers, while the C2 carbon may exhibit electrophilic character. |

Computational Approaches to Chirality and Optical Activity Prediction

While 1-ethyl-2-propyl-1H-benzimidazole itself is not chiral, the study of the closely related 2-propyl-1H-benzimidazole reveals a fascinating phenomenon of supramolecular chirality in the solid state. researchgate.net This highlights that even achiral molecules can form chiral crystals. Computational methods are indispensable for investigating such phenomena.

The prediction of chiroptical properties, such as optical rotation and electronic circular dichroism (ECD) spectra, typically involves quantum chemical calculations on the optimized geometry of the molecule. For cases of supramolecular chirality, computational modeling of the crystal lattice and intermolecular interactions is crucial to understand the origin of the observed optical activity.

Theoretical Elucidation of Reaction Mechanisms and Reaction Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. nih.govnih.gov For 1-ethyl-2-propyl-1H-benzimidazole, this would likely involve the reaction of N-ethyl-o-phenylenediamine with butyraldehyde (B50154) or a related precursor.

Density Functional Theory (DFT) calculations can be employed to map out the entire reaction pathway. This involves:

Locating Transition States: Identifying the high-energy structures that connect reactants, intermediates, and products.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which governs the reaction rate.

Analyzing Reaction Intermediates: Characterizing the transient species formed during the reaction.

Such studies can provide a detailed, atomistic understanding of the reaction mechanism, which is invaluable for optimizing reaction conditions and improving yields. researchgate.net

In Silico Design and Prediction of Novel Benzimidazole Analogues

The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry. nih.govresearchgate.net In silico design techniques are widely used to create novel benzimidazole analogues with enhanced biological activity or desired physicochemical properties. researchgate.netijpsjournal.com

Starting with the structure of 1-ethyl-2-propyl-1H-benzimidazole, new analogues can be designed by modifying the ethyl and propyl substituents or by functionalizing the benzene ring. The potential of these new compounds can then be assessed using a variety of computational tools:

Molecular Docking: To predict the binding affinity and orientation of the analogues within the active site of a biological target. nih.gov

ADME Prediction: To computationally estimate the absorption, distribution, metabolism, and excretion properties of the designed molecules.

Toxicity Prediction: To flag potential safety concerns early in the design process.

This in silico approach allows for the rational design of new benzimidazole derivatives and prioritizes the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. nih.gov

Reactivity, Transformation, and Mechanistic Insights for 1h Benzimidazole, 1 Ethyl 2 Propyl 9ci

Electrophilic and Nucleophilic Aromatic Substitution on the Benzimidazole (B57391) Ring

The benzimidazole ring system is an aromatic heterocycle, and its reactivity in substitution reactions is dictated by the electron distribution within the ring and the influence of substituents. The presence of the fused benzene (B151609) and imidazole (B134444) rings, along with the nitrogen atoms, creates a complex reactivity pattern towards both electrophiles and nucleophiles.

Regioselectivity of Substitution Reactions

In general, electrophilic aromatic substitution on the benzimidazole ring predominantly occurs on the benzene portion of the molecule. The imidazole ring is generally less reactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atoms. For unsubstituted benzimidazole, electrophilic attack typically favors the 5- and 6-positions, which are equivalent, followed by the 4- and 7-positions. This is because the carbocation intermediates formed by attack at these positions are more stable.

For 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI), the directing effects of the N-ethyl and C-propyl groups must be considered. The N-ethyl group at position 1 will influence the electron density of the entire ring system. The C-propyl group at position 2, being an alkyl group, is generally considered to be weakly electron-donating.

Electrophilic Substitution: The substitution pattern is a result of the interplay between the directing effects of the imidazole nitrogen atoms and the substituents. The N-1 ethyl group and the C-2 propyl group are both alkyl groups and are expected to be activating and ortho-, para-directing. However, in the context of the benzimidazole ring, the situation is more complex. The lone pair on the N-1 nitrogen participates in the aromatic system, and its directing effect will be significant. Electrophilic attack is most likely to occur at the C4 and C6 positions of the benzene ring, as these are para and ortho, respectively, to the N1-ethyl group and are activated. The C7 and C5 positions are also possibilities. The C2 position is generally deactivated towards electrophiles in N-substituted benzimidazoles.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzimidazole ring is less common than electrophilic substitution and typically requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring. youtube.comnih.govyoutube.comyoutube.com In the absence of such activating groups, as is the case for 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI), SNAr reactions on the benzene ring are unlikely. However, the C2 position of the imidazole ring is susceptible to nucleophilic attack, especially if a leaving group is present. youtube.com For instance, if the C2-propyl group were replaced by a halogen, nucleophilic substitution at C2 would be a feasible reaction pathway.

Table 1: Predicted Regioselectivity of Aromatic Substitution on 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI)

| Reaction Type | Reagent Type | Predicted Major Substitution Position(s) | Rationale |

| Electrophilic | Nitrating agents (e.g., HNO3/H2SO4) | C6 and C4 | Activation by the N1-ethyl and C2-propyl groups, directing to the available positions on the benzene ring. |

| Electrophilic | Halogenating agents (e.g., Br2/FeBr3) | C6 and C4 | Similar to nitration, the alkyl groups activate the benzene ring for halogenation. |

| Electrophilic | Friedel-Crafts Acylation/Alkylation | C6 and C4 | The electron-rich benzene ring is susceptible to Friedel-Crafts reactions at the activated positions. |

| Nucleophilic | Strong nucleophiles (e.g., NaNH2) | C2 (with a suitable leaving group) | The C2 position is the most electrophilic carbon in the imidazole ring. |

Influence of N- and C-Alkyl Groups on Reactivity

The N-ethyl and C-propyl substituents on the benzimidazole ring have a notable impact on its reactivity compared to the unsubstituted parent compound.

The N-ethyl group at the 1-position is an electron-donating group. This has several consequences:

Basicity: The N-ethyl group increases the basicity of the N3 atom, making it more prone to protonation or coordination with Lewis acids.

Solubility: The presence of the ethyl group enhances the solubility of the compound in organic solvents.

The C-propyl group at the 2-position is also an electron-donating alkyl group. Its effects include:

Activation of the Benzene Ring: The propyl group further enhances the electron density of the benzimidazole system, contributing to the activation of the benzene ring towards electrophilic attack.

Steric Hindrance: The propyl group can exert some steric hindrance at the C2 position and may influence the approach of reagents to the nearby N1 and N3 atoms. This steric bulk could potentially direct incoming electrophiles away from the C7 position to some extent.

Together, the N-ethyl and C-propyl groups render the benzene ring of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) significantly more activated towards electrophilic aromatic substitution compared to unsubstituted benzimidazole.

Reactions Involving the N-Ethyl and C-Propyl Substituents

The alkyl substituents on the benzimidazole ring, the N-ethyl and C-propyl groups, can themselves undergo a variety of chemical transformations. These reactions offer pathways to further functionalize the molecule without altering the core benzimidazole structure.

Functional Group Interconversions on the Alkyl Chains

The ethyl and propyl groups can be sites for the introduction of various functional groups through free-radical halogenation followed by nucleophilic substitution. ub.edu

Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the alkyl chains can be halogenated. The selectivity of this reaction would favor the secondary carbon on the propyl chain and the methylene (B1212753) carbon on the ethyl chain due to the relative stability of the resulting radical intermediates.

Subsequent Nucleophilic Substitution: The resulting alkyl halides can then serve as substrates for a range of nucleophilic substitution reactions to introduce new functional groups. vanderbilt.edu

Table 2: Potential Functional Group Interconversions on the Alkyl Chains of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI)

| Starting Group | Reagents | Intermediate | Nucleophile | Final Functional Group |

| N-CH2CH3 | NBS, AIBN | N-CH(Br)CH3 | OH- | N-CH(OH)CH3 (Alcohol) |

| C-CH2CH2CH3 | NBS, AIBN | C-CH(Br)CH2CH3 | CN- | C-CH(CN)CH2CH3 (Nitrile) |

| N-CH2CH3 | NBS, AIBN | N-CH(Br)CH3 | NH3 | N-CH(NH2)CH3 (Amine) |

| C-CH2CH2CH3 | NBS, AIBN | C-CH(Br)CH2CH3 | OCH3- | C-CH(OCH3)CH2CH3 (Ether) |

NBS: N-Bromosuccinimide, AIBN: Azobisisobutyronitrile

Oxidation and Reduction Chemistry of the Alkyl Groups

The alkyl groups are generally resistant to reduction. However, they can be oxidized under specific conditions, although this may also lead to oxidation of the benzimidazole ring itself.

Oxidation: Strong oxidizing agents (e.g., KMnO4, K2Cr2O7) could potentially oxidize the alkyl chains. Benzylic C-H bonds are typically more susceptible to oxidation, but in the absence of such positions, the terminal methyl groups or the methylene groups adjacent to the ring could be oxidized to carboxylic acids or ketones, respectively, under harsh conditions. However, the benzimidazole ring itself can be sensitive to strong oxidants, which may lead to a complex mixture of products or ring degradation. More selective oxidation methods might be required to target the alkyl groups specifically. For example, microbial or enzymatic oxidation could potentially offer a more controlled way to introduce hydroxyl groups onto the alkyl chains.

Heterocyclic Ring-Opening and Rearrangement Processes

The benzimidazole ring is a stable aromatic system and is generally resistant to ring-opening and rearrangement reactions under normal conditions. However, under forcing conditions or through specific synthetic routes, such transformations can be induced.

Ring-Opening:

Reductive Cleavage: Treatment with very strong reducing agents, such as sodium in liquid ammonia (B1221849) (Birch reduction), could potentially lead to the reduction and eventual cleavage of the imidazole ring.

Oxidative Degradation: As mentioned earlier, harsh oxidative conditions can lead to the degradation and opening of the heterocyclic ring. For instance, ozonolysis would likely cleave the benzene ring.

Hydrolytic Cleavage: The imidazole portion of the benzimidazole ring can be susceptible to hydrolytic cleavage under extreme acidic or basic conditions, particularly at high temperatures, which would lead to the formation of a substituted o-phenylenediamine (B120857) derivative.